1,3-dimethyl-5-{[1-(4-nitrophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
1,3-DIMETHYL-5-{[1-(4-NITROPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with a unique structure that includes a diazinane ring, a nitrophenyl group, and a pyrrole moiety
Preparation Methods
The synthesis of 1,3-DIMETHYL-5-{[1-(4-NITROPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrole derivative, followed by the introduction of the nitrophenyl group and the diazinane ring. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions for large-scale synthesis .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. .
Scientific Research Applications
1,3-DIMETHYL-5-{[1-(4-NITROPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrrole moiety can interact with aromatic residues in proteins. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds include other diazinane derivatives and nitrophenyl-substituted pyrroles. Compared to these compounds, 1,3-DIMETHYL-5-{[1-(4-NITROPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE is unique due to its specific substitution pattern and the presence of both nitrophenyl and pyrrole groups. This unique structure contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C29H22N4O5 |
---|---|
Molecular Weight |
506.5 g/mol |
IUPAC Name |
1,3-dimethyl-5-[[1-(4-nitrophenyl)-2,5-diphenylpyrrol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C29H22N4O5/c1-30-27(34)24(28(35)31(2)29(30)36)17-21-18-25(19-9-5-3-6-10-19)32(26(21)20-11-7-4-8-12-20)22-13-15-23(16-14-22)33(37)38/h3-18H,1-2H3 |
InChI Key |
ADPIXGQHGSTIGH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=CC2=C(N(C(=C2)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5)C(=O)N(C1=O)C |
Origin of Product |
United States |
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